molecular formula C18H20N2O4 B4537222 3-nitro-N-[2-(2-propylphenoxy)ethyl]benzamide

3-nitro-N-[2-(2-propylphenoxy)ethyl]benzamide

Cat. No.: B4537222
M. Wt: 328.4 g/mol
InChI Key: BLJOQXLUGQDMKJ-UHFFFAOYSA-N
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Description

3-nitro-N-[2-(2-propylphenoxy)ethyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitro group attached to the benzene ring and a propylphenoxyethyl group attached to the nitrogen atom of the amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-[2-(2-propylphenoxy)ethyl]benzamide typically involves the following steps:

    Nitration: The introduction of the nitro group into the benzene ring is achieved through nitration. This can be done using a mixture of concentrated nitric acid and sulfuric acid.

    Amidation: The nitrobenzene derivative is then reacted with 2-(2-propylphenoxy)ethylamine to form the desired benzamide. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-[2-(2-propylphenoxy)ethyl]benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium dithionite.

    Substitution: The benzamide can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in an aqueous medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Reduction: The major product is 3-amino-N-[2-(2-propylphenoxy)ethyl]benzamide.

    Substitution: Depending on the nucleophile used, various substituted benzamides can be formed.

Scientific Research Applications

3-nitro-N-[2-(2-propylphenoxy)ethyl]benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-nitro-N-[2-(2-propylphenoxy)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the benzamide moiety can form hydrogen bonds and hydrophobic interactions with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-nitro-N-[2-(2-methylphenoxy)ethyl]benzamide
  • 3-nitro-N-[2-(2-ethylphenoxy)ethyl]benzamide
  • 3-nitro-N-[2-(2-isopropylphenoxy)ethyl]benzamide

Uniqueness

3-nitro-N-[2-(2-propylphenoxy)ethyl]benzamide is unique due to the presence of the propyl group, which can influence its physicochemical properties and biological activity. The propyl group can affect the compound’s lipophilicity, membrane permeability, and interaction with molecular targets, distinguishing it from its methyl, ethyl, and isopropyl analogs.

Properties

IUPAC Name

3-nitro-N-[2-(2-propylphenoxy)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-2-6-14-7-3-4-10-17(14)24-12-11-19-18(21)15-8-5-9-16(13-15)20(22)23/h3-5,7-10,13H,2,6,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJOQXLUGQDMKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=CC=C1OCCNC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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